3,5-Bis(trifluoromethyl)phenylacetonitrile

Beschreibung

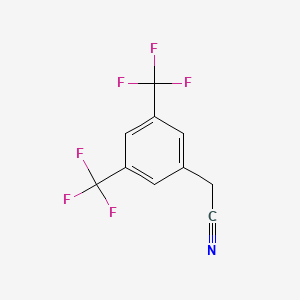

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6N/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGWYBUKRTYHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234136 | |

| Record name | (3,5-Bis(trifluoromethyl)phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85068-32-2 | |

| Record name | 3,5-Bis(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Bis(trifluoromethyl)phenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,5-Bis(trifluoromethyl)phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3,5-bis(trifluoromethyl)phenyl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylacetonitrile

This guide provides a comprehensive technical overview of this compound (CAS No. 85068-32-2), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the scientific rationale behind its utility in modern medicinal chemistry.

This compound is a specialized aromatic nitrile that has gained significant traction as a versatile building block in the synthesis of complex organic molecules.[1] Its value is intrinsically linked to the presence of two trifluoromethyl (CF₃) groups on the phenyl ring. In contemporary drug design, the strategic incorporation of CF₃ groups is a cornerstone technique used to modulate a molecule's physicochemical and biological properties.[2][3]

The trifluoromethyl group is a powerful bioisostere for methyl or chloro groups and can profoundly influence a compound's profile by:[4]

-

Enhancing Lipophilicity: The CF₃ group significantly increases lipid solubility, which can improve a drug's ability to cross biological membranes, thereby enhancing absorption and distribution.[2][5]

-

Improving Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic breakdown by enzymes like cytochrome P450.[3][5] This often leads to a longer drug half-life.

-

Modulating Electronic Properties: As a strong electron-withdrawing group, the CF₃ moiety can alter the acidity or basicity of nearby functional groups and influence binding interactions with biological targets.[4]

This guide will explore how the unique combination of a reactive nitrile group and the influential bis(trifluoromethyl)phenyl scaffold makes this compound an indispensable tool in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1]

Physicochemical and Safety Data

A clear understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.

Key Physicochemical Properties

The following table summarizes the essential properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 85068-32-2 | [6] |

| Molecular Formula | C₁₀H₅F₆N | [1][7][8] |

| Molecular Weight | 253.14 g/mol | [6] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1][9] |

| Density | 1.42 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.4234 | [6] |

| Boiling Point | 195.4 ± 35.0 °C (Predicted) | [10][11] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

| Solubility | Difficult to mix with water | [7][10][12] |

GHS Hazard and Safety Information

This compound is classified as hazardous and must be handled with appropriate precautions.

| Hazard Class | Code | Description |

| Acute Toxicity (Oral) | H301/H302 | Toxic/Harmful if swallowed |

| Acute Toxicity (Dermal) | H311/H312 | Toxic/Harmful in contact with skin |

| Acute Toxicity (Inhalation) | H331/H332 | Toxic/Harmful if inhaled |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][13]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7]

Synthesis and Reaction Pathways

The most direct and common synthesis of this compound involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide source.

Common Synthesis Workflow

The reaction typically proceeds via an Sₙ2 mechanism, where the cyanide anion displaces the bromide from 3,5-Bis(trifluoromethyl)benzyl bromide. The choice of a polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile) is critical as it solvates the cation of the cyanide salt while leaving the cyanide anion relatively free, thereby increasing its nucleophilicity and promoting a favorable reaction rate.

Caption: General Sₙ2 synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium cyanide (1.1 eq.) to anhydrous dimethyl sulfoxide (DMSO).

-

Reaction Initiation: Stir the suspension under a nitrogen atmosphere. Slowly add a solution of 3,5-Bis(trifluoromethyl)benzyl bromide (1.0 eq.)[14] in DMSO to the flask at room temperature. The use of the benzyl bromide precursor is well-established for introducing this moiety.[14][15]

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching & Extraction: Cool the mixture to room temperature and carefully pour it into a separatory funnel containing cold water and ethyl acetate. Caution: This step may produce toxic HCN gas; perform in a well-ventilated fume hood.

-

Washing: Separate the organic layer and wash it sequentially with water and brine to remove residual DMSO and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Chemical Synthesis and Drug Discovery

The true utility of this compound lies in its role as a versatile intermediate. Both the nitrile functional group and the bis-CF₃-phenyl scaffold offer strategic advantages.

Versatility of the Nitrile Group

The cyano group is a synthetic linchpin, convertible into several other critical functional groups. This versatility allows chemists to access a wide array of downstream products from a single, common intermediate.

Caption: Key transformations of the nitrile functional group.

Role in Medicinal Chemistry and Agrochemicals

This compound is a key starting material for synthesizing molecules with enhanced biological activity.[1]

-

Pharmaceutical Development: It serves as a precursor for novel therapeutic agents.[1] For instance, the 3,5-bis(trifluoromethyl)phenyl moiety is found in potent inhibitors of drug-resistant bacteria and in FDA-approved drugs like the anticancer agent Selinexor.[16][17] Research has also pointed to the direct anticancer potential of the compound itself, suggesting it may induce apoptosis in cancer cells.

-

Agrochemicals: The robust nature and lipophilicity imparted by the CF₃ groups are highly desirable in the development of effective and stable pesticides and herbicides.[1]

-

Material Science: The compound is explored in creating advanced polymers and coatings with high thermal and chemical resistance due to the stability of the fluorinated groups.[1]

The strategic placement of the two CF₃ groups creates a unique electronic and steric environment that is frequently exploited to achieve high binding affinity and selectivity for biological targets.[3][17]

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride.

- Dal Piaz, V., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.

- Wikipedia. (n.d.). Trifluoromethyl group.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.

- Chem-Impex. (n.d.). This compound.

- ChemicalBook. (2025). This compound | 85068-32-2.

- Sigma-Aldrich. (n.d.). This compound 98 | 85068-32-2.

- Sigma-Aldrich. (n.d.). This compound 98 | 85068-32-2.

- Biosynth. (n.d.). This compound | 85068-32-2 | FB63928.

- TCI Chemicals. (2023). SAFETY DATA SHEET - this compound.

- HANGZHOU LEAP CHEM CO., LTD. (n.d.). Buy this compound from HANGZHOU LEAP CHEM CO., LTD.

- ChemicalBook. (n.d.). This compound (CAS 85068-32-2) Product Description.

- Capot Chemical. (2008). MSDS of this compound.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide 97 | 32247-96-4.

- PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide | C9H5BrF6 | CID 122573.

- MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.

- TCI EUROPE N.V. (n.d.). This compound | 85068-32-2.

- ChemSrc. (n.d.). This compound | 85068-32-2.

- Seven Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 98 | 85068-32-2.

- gsrs. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 98 | 85068-32-2.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound 98 85068-32-2 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound CAS#: 85068-32-2 [m.chemicalbook.com]

- 10. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 85068-32-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound | 85068-32-2 [chemicalbook.com]

- 13. capotchem.com [capotchem.com]

- 14. 3,5-Bis(trifluoromethyl)benzyl bromide 97 32247-96-4 [sigmaaldrich.com]

- 15. 3,5-Bis(trifluoromethyl)benzyl bromide | C9H5BrF6 | CID 122573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 17. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 3,5-Bis(trifluoromethyl)phenylacetonitrile

An In-depth Technical Guide to the Physical Properties of 3,5-Bis(trifluoromethyl)phenylacetonitrile

Foreword: Understanding the 'Why' Beyond the 'What'

In modern drug discovery and materials science, the precise characterization of chemical intermediates is not merely a data-gathering exercise; it is fundamental to ensuring reproducibility, scalability, and the ultimate success of a synthetic campaign. This compound stands as a critical building block, prized for the unique electronic and steric properties imparted by its geminal trifluoromethyl groups.[1] These groups can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound a cornerstone in the synthesis of advanced pharmaceuticals and agrochemicals.[1][2]

This guide deviates from a simple data sheet structure. Instead, it is designed to provide not only the known physical properties of this compound but also the scientific rationale and field-proven methodologies for their determination. For a researcher, understanding how a property is measured is as crucial as the value itself. It allows for the critical evaluation of data, troubleshooting of experimental anomalies, and confident application of the material in complex synthetic workflows.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical substance is to confirm its identity. This compound is systematically named 2-[3,5-bis(trifluoromethyl)phenyl]acetonitrile.[3][4] Its identity is unequivocally confirmed by its CAS Registry Number, molecular formula, and precise molecular weight.

The unique arrangement of its constituent atoms dictates its physical and chemical behavior. The presence of a polar nitrile group (-C≡N) and two highly electronegative trifluoromethyl (-CF₃) groups on a phenyl ring creates a molecule with distinct electronic characteristics.

Caption: Molecular Structure of this compound.

Core Physical Properties

The physical state and bulk properties of a compound are its most immediate and practical characteristics, influencing handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 85068-32-2 | [1][4][5] |

| Molecular Formula | C₁₀H₅F₆N | [1][3] |

| Molecular Weight | 253.14 g/mol | [5][6] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1][7] |

| Density | 1.42 g/mL at 25 °C | [4][5][7] |

| Refractive Index (n²⁰/D) | 1.4234 | [4][5][7] |

| Flash Point | >110 °C (>230 °F) (closed cup) | [5][8] |

| Boiling Point | 195.4 ± 35.0 °C (Predicted, Atmospheric) | [4][7] |

| Water Solubility | Difficult to mix | [3][7][8] |

Expert Insights: The description of the appearance ("powder to lump to clear liquid") is significant. It strongly suggests that the compound's melting point is near standard ambient temperature. This variability is common for highly pure compounds with low melting points and underscores the necessity of performing a precise melting point determination in the laboratory, as minor impurities or even polymorphic forms can alter the physical state. The high density is expected due to the presence of six heavy fluorine atoms.

Spectroscopic and Physicochemical Parameters

While bulk properties define how the compound behaves on a macro scale, spectroscopic data provides a fingerprint of the molecule's structure and electronic environment.

| Parameter | Data/Value | Source(s) |

| InChI Key | YXGWYBUKRTYHJM-UHFFFAOYSA-N | [5] |

| SMILES | FC(F)(F)c1cc(CC#N)cc(c1)C(F)(F)F | [5] |

| LogP (XLogP3) | 3.3 | [3] |

| Spectra | FTIR, Raman, and NMR spectra are available for this compound. | [9] |

Expert Insights:

-

LogP: The calculated LogP value of 3.3 indicates significant lipophilicity.[3] This is a direct consequence of the two -CF₃ groups, which are known to increase a molecule's preference for non-polar environments. This property is often intentionally engineered into drug candidates to improve their ability to cross lipid cell membranes.[1]

-

Spectroscopy: The definitive confirmation of structure comes from spectroscopic analysis.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two benzylic protons (-CH₂CN) and two signals for the aromatic protons.

-

¹⁹F NMR: The fluorine NMR should display a single sharp singlet, as all six fluorine atoms on the two -CF₃ groups are chemically equivalent. This is a powerful tool for confirming the presence and purity of the fluorinated groups.

-

IR Spectroscopy: The infrared spectrum will be characterized by a sharp, strong absorption band around 2250 cm⁻¹ corresponding to the nitrile (-C≡N) stretching vibration. Strong C-F stretching bands are also expected in the 1100-1350 cm⁻¹ region.

-

Experimental Protocols for Property Determination

A Senior Application Scientist's role is not just to provide data but to ensure it can be reliably reproduced. The following protocols are presented as self-validating systems, grounded in standard pharmacopeial and laboratory methods.

Protocol: Determination of Refractive Index

Causality: The refractive index is a fundamental physical constant that is highly sensitive to purity. For a liquid like this compound, it serves as a rapid and non-destructive quality control check. An Abbe refractometer is the standard instrument for this purpose due to its simplicity and precision.

Caption: Workflow for Refractive Index Measurement.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the prism surfaces of the Abbe refractometer are scrupulously clean. Wipe gently with a soft lens tissue moistened with ethanol or acetone, followed by a dry tissue.[10][11]

-

Calibration Check: Place a few drops of distilled water onto the lower prism. Close the prism assembly and allow the temperature to stabilize to 20.0 ± 0.5 °C using the circulating water bath. The refractive index should read 1.3330. Adjust the instrument if necessary.[12]

-

Sample Application: Open the prism and place 2-3 drops of this compound onto the center of the lower prism.[13]

-

Measurement: Immediately close the prism to allow the liquid to form a thin film.[11] Look through the eyepiece and turn the adjustment knob until the field of view is sharply divided into a light and a dark section. If a colored band is visible, adjust the chromatic dispersion compensator until a sharp, colorless line is achieved.[12]

-

Data Recording: Align the dividing line precisely with the crosshairs in the eyepiece. Read the refractive index value from the instrument's scale. Record the temperature. Repeat the measurement twice more and report the average value.

-

Cleaning: Thoroughly clean the prism surfaces immediately after use to prevent residue from affecting subsequent measurements.[14]

Protocol: Determination of Melting Point (Capillary Method)

Causality: Since this compound can exist as a solid, determining its melting range is the most definitive method for assessing purity. Impurities depress and broaden the melting range. The capillary method is a universally accepted standard that provides high accuracy with minimal sample consumption.[15]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry by storing it in a desiccator over a drying agent for at least 24 hours.[16] The presence of residual solvent would artificially depress the melting point.

-

Capillary Loading: Crush a small amount of the solid into a fine powder on a watch glass. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The final packed column of sample should be 2-3 mm high.[17]

-

Rough Determination (Optional but Recommended): Place the packed capillary into the heating block apparatus. Heat at a rapid rate (e.g., 5-10 °C/minute) to find the approximate melting temperature. This saves significant time during the precise measurement.[17]

-

Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the rough melting point. Insert a new sample capillary.

-

Heating and Observation: Heat the block at a controlled, slow rate of 1-2 °C per minute.[17] This slow rate is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block.

-

Data Recording: Record two temperatures:

-

T₁ (Onset): The temperature at which the first drop of liquid appears in the sample.

-

T₂ (Clear Point): The temperature at which the entire sample becomes a clear, transparent liquid.

-

The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 1 °C).

-

Protocol: Determination of Boiling Point (Vacuum Distillation)

Causality: The predicted atmospheric boiling point of ~195 °C is high enough that decomposition could occur if distillation were attempted at standard pressure. Vacuum distillation is the required technique, as reducing the pressure above a liquid lowers its boiling point, allowing for safe distillation at a much lower temperature.[18][19]

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus using a small round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Use a stir bar in the distilling flask for smooth boiling.[20] Ensure all ground glass joints are lightly greased and that thick-walled vacuum tubing is used.[20]

-

System Check: Connect the apparatus to a vacuum trap and a vacuum source (e.g., vacuum pump). Ensure the system is sealed and can hold a stable vacuum.

-

Procedure: a. Place the sample into the distilling flask. b. Begin stirring and turn on the vacuum source. The pressure inside the apparatus will drop, and any residual volatile solvents may bubble off.[20] c. Once a stable, low pressure is achieved, begin gently heating the distilling flask using a heating mantle. d. Observe the temperature. As the compound begins to boil and distill, vapor will rise and immerse the thermometer bulb. The temperature should stabilize.

-

Data Recording: Record the stable temperature reading on the thermometer and the corresponding pressure reading from a manometer. This is the boiling point at that specific reduced pressure.[20] It is crucial to report both values.

-

Shutdown: To stop the distillation, first remove the heat source and allow the apparatus to cool to room temperature. Then, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.[20]

Safety and Handling

From a professional standpoint, safety is paramount. This compound is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[5]

-

Storage: Store in a cool, well-ventilated area in a tightly sealed container, away from oxidizing agents.[8]

References

-

Pharma Updater. (2022, September 14). Operating, Cleaning and Calibrating Procedure for Refractometer. [Link]

-

Pharmaguideline. SOP for Refractometer. [Link]

-

BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. Standard Operating Procedure for Refractometer. [Link]

-

PHARMA DEVILS. SOP-for-Operation-Cleaning-and-Calibration-of-Refractometer. [Link]

-

Scribd. AV QA SOP 018 SOP For Referectometer. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]

-

University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]

-

Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. [Link]

-

Chemistry LibreTexts. (2021, March 5). 5.4: Vacuum Distillation. [Link]

-

National Kaohsiung Normal University. Experiment 21 DISTILLATION. [Link]

-

Supporting Information. 2 - Supporting Information. [Link]

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

-

Chem-Impex. This compound. [Link]

-

Chem-Impex. 4-(trifluorometil)fenilacetonitrilo. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

NIST. 3-(Trifluoromethoxy)phenylacetonitrile. [Link]

-

ResearchGate. 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz). [Link]

-

CP Lab Safety. 3, 5-Bis(trifluoromethyl)phenylacetonitrile, min 98% (GC), 100 grams. [Link]

-

gsrs. This compound. [Link]

-

PubChem. Phenylacetonitrile. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. 85068-32-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound 98 85068-32-2 [sigmaaldrich.com]

- 6. 3,5-双(三氟甲基)苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. spectrabase.com [spectrabase.com]

- 10. pharmaupdater.com [pharmaupdater.com]

- 11. SOP for Refractometer | Pharmaguideline [pharmaguideline.com]

- 12. scribd.com [scribd.com]

- 13. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 14. pharmadevils.com [pharmadevils.com]

- 15. westlab.com [westlab.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. jk-sci.com [jk-sci.com]

- 18. Purification [chem.rochester.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 2-[3,5-Bis(trifluoromethyl)phenyl]acetonitrile: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-[3,5-bis(trifluoromethyl)phenyl]acetonitrile, a key fluorinated building block in modern organic synthesis. We delve into its structural significance, physicochemical properties, a robust and validated synthetic protocol, and predictive spectroscopic analysis for structural confirmation. Furthermore, this whitepaper explores its critical applications, particularly in pharmaceutical and agrochemical research, and as a component of privileged motifs in organocatalysis. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile compound.

Introduction and Strategic Significance

2-[3,5-Bis(trifluoromethyl)phenyl]acetonitrile, also known as 3,5-bis(trifluoromethyl)benzyl cyanide, is an aromatic nitrile distinguished by the presence of two trifluoromethyl (-CF₃) groups meta to the cyanomethyl substituent. This specific substitution pattern imparts a unique combination of steric and electronic properties that are highly sought after in various fields of chemical science.

The 3,5-bis(trifluoromethyl)phenyl motif is considered a "privileged" structure, particularly in medicinal chemistry and catalyst development.[1] The strong electron-withdrawing nature of the two -CF₃ groups significantly influences the molecule's reactivity, acidity of adjacent protons, and its ability to engage in non-covalent interactions. Judicious incorporation of fluorine is a well-established strategy in drug design to modulate properties such as metabolic stability, membrane permeability, and binding affinity.[2]

This compound serves as a versatile intermediate for synthesizing a wide array of more complex molecules. The nitrile group can be readily transformed into amines, carboxylic acids, or tetrazoles, providing a synthetic handle for constructing diverse molecular architectures. Its derivatives have been investigated for various applications, including the development of novel antibacterial agents and other therapeutics.[3][4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-[3,5-bis(trifluoromethyl)phenyl]acetonitrile is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 85068-32-2 | [6][7][8] |

| Molecular Formula | C₁₀H₅F₆N | [7][9] |

| Molecular Weight | 253.14 g/mol | [7][8] |

| Appearance | Colorless to light yellow clear liquid or powder/lump | [8][9] |

| Density | ~1.42 g/mL at 25 °C | [8] |

| Boiling Point | ~195 °C (Predicted) | [10] |

| Refractive Index (n²⁰/D) | ~1.4234 | [8] |

| Synonyms | 3,5-Bis(trifluoromethyl)benzyl cyanide | [8] |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of 2-[3,5-bis(trifluoromethyl)phenyl]acetonitrile involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This method is reliable, high-yielding, and utilizes readily available starting materials.

Retrosynthetic Analysis & Strategy

The disconnection of the C-CN bond logically points to 3,5-bis(trifluoromethyl)benzyl bromide as the electrophile and a cyanide anion (CN⁻) as the nucleophile. This approach is a classic example of a Williamson ether synthesis analogue, applied to nitrile formation. The reaction proceeds via an Sₙ2 mechanism, which is favored by the primary benzylic nature of the electrophile.

Experimental Protocol: Cyanation of 3,5-Bis(trifluoromethyl)benzyl Bromide

This protocol is a self-validating system based on established chemical principles for Sₙ2 reactions.[11][12]

Materials:

-

3,5-Bis(trifluoromethyl)benzyl bromide (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Ethanol, absolute (solvent)

-

Deionized water (co-solvent)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a minimal amount of deionized water. Add absolute ethanol to this solution.

-

Addition of Electrophile: While stirring the cyanide solution, add 3,5-bis(trifluoromethyl)benzyl bromide dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: The use of a polar protic solvent system (ethanol/water) effectively dissolves the cyanide salt while also accommodating the organic electrophile. Heating to reflux provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.

-

-

Workup & Extraction: After cooling to room temperature, dilute the reaction mixture with a significant volume of deionized water. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether.

-

Causality Insight: The addition of water quenches the reaction and dissolves the inorganic salts. The product, being organic, is preferentially partitioned into the diethyl ether layer.

-

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-[3,5-bis(trifluoromethyl)phenyl]acetonitrile can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predictive Analysis)

While experimental spectra are often proprietary, the structure of 2-[3,5-bis(trifluoromethyl)phenyl]acetonitrile allows for a highly accurate prediction of its key spectroscopic features. These predictions are based on established chemical shift and vibrational frequency data.[13][14][15][16][17]

¹H NMR Spectroscopy

-

δ ~ 7.9 ppm (s, 2H): This singlet corresponds to the two equivalent aromatic protons at the C2 and C6 positions. The strong deshielding is due to the powerful inductive effect of the adjacent -CF₃ groups.

-

δ ~ 7.8 ppm (s, 1H): This singlet represents the aromatic proton at the C4 position.

-

δ ~ 4.0 ppm (s, 2H): This singlet is assigned to the benzylic methylene (-CH₂-) protons. The downfield shift is a result of deshielding by both the aromatic ring and the adjacent electron-withdrawing nitrile group.

¹³C NMR Spectroscopy

-

δ ~ 132 ppm (q, ²J(C,F) ≈ 34 Hz): The quaternary aromatic carbons at C3 and C5, directly bonded to the -CF₃ groups. The signal is split into a quartet by coupling to the three fluorine atoms.

-

δ ~ 124 ppm (q, ¹J(C,F) ≈ 272 Hz): The carbon atoms of the two equivalent trifluoromethyl groups. This signal appears as a strong quartet due to the large one-bond C-F coupling constant.

-

Aromatic CH Carbons: Signals for the C2, C6, and C4 carbons are expected in the 120-130 ppm region.

-

δ ~ 117 ppm: The characteristic signal for the nitrile carbon (-C≡N).

-

δ ~ 25 ppm: The signal for the benzylic methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy

-

~2250 cm⁻¹ (sharp, medium): A characteristic absorption for the nitrile (C≡N) stretching vibration.[18]

-

~1610 cm⁻¹: Aromatic C=C stretching.

-

1300-1100 cm⁻¹ (strong, multiple bands): Intense absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl groups.

Mass Spectrometry (EI)

-

m/z = 253: The molecular ion peak [M]⁺.[7]

-

m/z = 226: A significant fragment corresponding to the loss of the cyanide radical (•CN), forming the stable 3,5-bis(trifluoromethyl)benzyl cation.

Safe Handling and Storage

2-[3,5-Bis(trifluoromethyl)phenyl]acetonitrile is a hazardous chemical and requires strict safety protocols.[19]

-

Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin.[20] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[19][20]

-

Engineering Controls: All handling must be conducted in a well-ventilated chemical fume hood.[19]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials. Keep the container tightly closed.[21] Store in a locked cabinet or area accessible only to trained personnel.[9]

-

First Aid: In case of exposure, follow standard first-aid procedures for skin/eye contact, inhalation, or ingestion and seek immediate medical attention.[21]

Applications in Research and Development

Intermediate in Pharmaceutical and Agrochemical Synthesis

The true value of this compound lies in its utility as a versatile building block. The dual electron-withdrawing -CF₃ groups activate the aromatic ring for certain reactions and enhance the lipophilicity of derivative molecules, a key factor for bioavailability. Research has demonstrated the incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety into novel pyrazole derivatives with potent activity against drug-resistant bacteria.[3][4][22]

The Privileged 3,5-Bis(trifluoromethyl)phenyl Motif in Organocatalysis

The 3,5-bis(trifluoromethyl)phenyl group is a cornerstone of modern organocatalyst design. Its powerful electron-withdrawing properties are harnessed to increase the acidity of N-H protons in molecules like ureas and thioureas.

N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, known as Schreiner's Thiourea , is a prime example.[23] This catalyst is an exceptional hydrogen-bond donor, capable of activating and orienting substrates through a double hydrogen-bonding "clamp."[23] This interaction stabilizes developing negative charges in transition states, facilitating a wide range of organic transformations.[1][24]

Caption: H-bond activation by a Schreiner's thiourea motif.

Conclusion

2-[3,5-Bis(trifluoromethyl)phenyl]acetonitrile is more than a simple chemical; it is a strategic tool for molecular design. Its unique electronic properties, conferred by the trifluoromethyl groups, make it an invaluable intermediate for creating novel pharmaceuticals and agrochemicals with enhanced properties. Furthermore, its foundational role in the development of powerful organocatalysts underscores its importance and versatility. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to exploit its full potential in advancing chemical innovation.

References

-

Thiourea organocatalysis . Wikipedia. [Link]

-

Zhang, Z., et al. (2014). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development . Organic & Biomolecular Chemistry. [Link]

-

MSDS of 3,5-Bis(trifluoromethyl)phenylacetonitrile . Capot Chemical. [Link]

-

2-(Trifluoromethyl)phenylacetonitrile . PubChem. [Link]

-

(3,5-Bis(trifluoromethyl)phenyl)acetonitrile . PubChem. [Link]

-

SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]

-

NMR Predictor . ACD/Labs. [Link]

-

phenyl acetonitrile . Sdfine. [Link]

-

Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria . Molecules. [Link]

-

Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria . PubMed. [Link]

-

Liu, W., et al. (2024). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines . ACS Publications. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria . ResearchGate. [Link]

-

NMR Predictor . Chemaxon Docs. [Link]

-

This compound . Chongqing Chemdad Co., Ltd. [Link]

-

Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry . ACS Publications. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria . MDPI. [Link]

-

Acetonitrile . NIST WebBook. [Link]

- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

Predict all NMR spectra . NMRDB.org. [Link]

-

Predict 1H proton NMR spectra . NMRDB.org. [Link]

-

This compound - Spectrum . SpectraBase. [Link]

Sources

- 1. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 85068-32-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. (3,5-Bis(trifluoromethyl)phenyl)acetonitrile | C10H5F6N | CID 603657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. This compound CAS#: 85068-32-2 [m.chemicalbook.com]

- 11. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 12. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 13. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. docs.chemaxon.com [docs.chemaxon.com]

- 16. Visualizer loader [nmrdb.org]

- 17. Visualizer loader [nmrdb.org]

- 18. Acetonitrile [webbook.nist.gov]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. capotchem.com [capotchem.com]

- 21. fishersci.com [fishersci.com]

- 22. researchgate.net [researchgate.net]

- 23. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]

- 24. 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 1060-92-0 [chemicalbook.com]

3,5-Bis(trifluoromethyl)benzyl cyanide molecular weight

An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)benzyl Cyanide: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, offers a powerful tool to modulate a compound's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity.[1] 3,5-Bis(trifluoromethyl)benzyl cyanide, also known as 3,5-bis(trifluoromethyl)phenylacetonitrile, stands out as a pivotal intermediate and structural motif in this arena. Its unique electronic and steric profile makes it a highly sought-after building block for creating complex molecules targeting a range of therapeutic areas.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of 3,5-bis(trifluoromethyl)benzyl cyanide. Moving beyond a simple data summary, this document delves into the causality behind its synthesis, its detailed physicochemical properties, critical safety protocols, and its demonstrated utility in the development of novel therapeutics.

Part 1: Physicochemical and Structural Characterization

3,5-Bis(trifluoromethyl)benzyl cyanide is a colorless to pale yellow crystalline powder or liquid at room temperature.[2] The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences its reactivity and physical properties.

Key Properties Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₅F₆N | [3][4] |

| Molecular Weight | 253.14 g/mol | [2][4][5] |

| CAS Number | 85068-32-2 | [3][5] |

| Appearance | Colorless to pale yellow crystalline powder | [2] |

| Boiling Point | 195.4 ± 35.0 °C at 760 mmHg | [3][4] |

| Density | 1.42 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.4234 | [2][4] |

| Flash Point | >230 °F (>110 °C) | [2][4] |

| Solubility | Soluble in common organic solvents (methanol, ethanol, ethers) | [2] |

Molecular Structure

The structure consists of a benzene ring substituted at the 1, 3, and 5 positions with a cyanomethyl (-CH₂CN) group and two trifluoromethyl (-CF₃) groups, respectively.

Caption: Chemical structure of 3,5-Bis(trifluoromethyl)benzyl cyanide.

Part 2: Synthesis Protocol and Mechanistic Rationale

The most direct and industrially relevant synthesis of 3,5-bis(trifluoromethyl)benzyl cyanide involves the nucleophilic substitution of a suitable benzyl halide precursor with a cyanide salt. This Sₙ2 reaction is efficient and relies on commercially available starting materials.

Rationale for Synthetic Approach

The benzylic position is activated towards Sₙ2 displacement due to the ability of the phenyl ring to stabilize the transition state. The choice of 3,5-bis(trifluoromethyl)benzyl bromide or chloride as the precursor is common.[6][7] The bromide is often preferred as bromide is a better leaving group than chloride, potentially leading to faster reaction times or milder conditions. The cyanation step itself is a classic transformation in organic synthesis, providing a versatile nitrile functional group that can be further elaborated.

Detailed Step-by-Step Synthesis Protocol

This protocol describes the conversion of 3,5-bis(trifluoromethyl)benzyl bromide to the target compound.

1. Reagents and Materials:

-

3,5-Bis(trifluoromethyl)benzyl bromide (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator

2. Experimental Workflow:

Caption: Workflow for the synthesis of 3,5-bis(trifluoromethyl)benzyl cyanide.

3. Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 3,5-bis(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous DMSO.

-

Addition of Cyanide: Carefully add sodium cyanide (1.2 eq) to the solution. Extreme caution is required when handling cyanide salts (see Part 3).

-

Reaction: Heat the mixture to 50-60 °C and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash them twice with water, followed by one wash with brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 3,5-bis(trifluoromethyl)benzyl cyanide.

Causality in Experimental Design

-

Choice of Solvent: DMSO is a polar aprotic solvent. It effectively solvates the sodium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction rate.

-

Stoichiometry: A slight excess of sodium cyanide (1.2 eq) is used to ensure the complete conversion of the limiting benzyl bromide precursor, driving the reaction to completion.

-

Temperature: Moderate heating (50-60 °C) increases the reaction rate without promoting significant side reactions, such as elimination or decomposition.

-

Aqueous Workup: The workup procedure is critical for removing the highly polar DMSO solvent and the excess toxic cyanide salt from the desired organic product.

Part 3: Critical Safety and Handling Protocols (E-E-A-T)

The synthesis and handling of 3,5-bis(trifluoromethyl)benzyl cyanide require strict adherence to safety protocols due to its high toxicity. This is a self-validating system where procedural rigor ensures operator safety.

GHS Hazard Summary

| Hazard Class | Hazard Statement | GHS Pictogram | Source(s) |

| Acute Toxicity, Oral | H301: Toxic if swallowed | Skull and Crossbones | [8] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Skull and Crossbones | |

| Acute Toxicity, Inhalation | H330: Fatal if inhaled | Skull and Crossbones | |

| Aquatic Hazard | H402: Harmful to aquatic life | None |

Mandatory Safety Procedures

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[9]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged contact; check manufacturer's guidelines), and splash-proof safety goggles. For handling solids or concentrated solutions, respiratory protection may be required.[8]

-

Cyanide Precautions: Work with sodium cyanide requires extreme care. An emergency cyanide poisoning antidote kit should be available, and personnel must be trained in its use. Acidic conditions must be strictly avoided as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched and disposed of according to institutional and environmental regulations.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably between 2-8°C.[4] Keep it locked up and segregated from acids and oxidizing agents.

Part 4: Applications in Drug Discovery and Research

The 3,5-bis(trifluoromethyl)phenyl moiety is a "privileged" scaffold in modern drug design. Its inclusion can dramatically enhance a molecule's therapeutic potential.

-

Increased Lipophilicity: The two -CF₃ groups significantly increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -CF₃ groups block positions on the phenyl ring that might otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Modulation of Acidity/Basicity: As powerful electron-withdrawing groups, the -CF₃ substituents can significantly alter the pKa of nearby functional groups, which can be fine-tuned to optimize interactions with a biological target.

Exemplary Applications:

-

Neurokinin-1 (NK₁) Receptor Antagonists: This structural class is a key component in the synthesis of antagonists for the substance P receptor, which are investigated for treating emesis, depression, and inflammatory diseases.[10]

-

Anti-Cancer Agents: Novel synthetic naphthofuran compounds incorporating a 3,5-bis(trifluoromethyl)phenyl group have been shown to inhibit liver tumor growth by directly binding to and activating HNF 4α, which in turn inactivates the STAT3 pathway.[11]

-

Androgen Receptor Modulators: Rational drug design has led to the creation of Enobosarm analogs with a bis-trifluoromethylphenyl group, resulting in compounds with a 100-fold greater potency for androgen receptors in prostate cancer cell lines.[1]

Conclusion

3,5-Bis(trifluoromethyl)benzyl cyanide is far more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its well-defined physicochemical properties, coupled with a robust and scalable synthesis, make it an invaluable precursor. However, its significant utility is matched by its high toxicity, demanding a culture of safety and rigorous adherence to handling protocols. For researchers aiming to design next-generation therapeutics with enhanced stability, permeability, and potency, a deep understanding of this key building block is not just beneficial—it is essential.

References

-

Title: 3,5-Di(trifluoromethyl)benzyl cyanide | CAS#:85068-32-2 | Chemsrc Source: Chemsrc URL: [Link]

-

Title: 3,5-DI(TRIFLUORO METHYL)BENZYL CYANIDE - ChemBK Source: ChemBK URL: [Link]

- Title: The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents Source: Google Patents URL

- Title: Process for the synthesis of 3,5-bis(trifluoromethyl)

-

Title: 3,5-Bis(trifluoromethyl)benzyl chloride - NIST WebBook Source: NIST Chemistry WebBook URL: [Link]

-

Title: 3,5-Bis(trifluoromethyl)benzyl bromide - NIST WebBook Source: NIST Chemistry WebBook URL: [Link]

-

Title: Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound Source: PubMed URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Journal of Biomedical Research & Environmental Sciences URL: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. chembk.com [chembk.com]

- 3. 3,5-Di(trifluoromethyl)benzyl cyanide | CAS#:85068-32-2 | Chemsrc [chemsrc.com]

- 4. 85068-32-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. 3,5-Bis(trifluoromethyl)benzyl chloride [webbook.nist.gov]

- 7. 3,5-Bis(trifluoromethyl)benzyl bromide [webbook.nist.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 11. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,5-Bis(trifluoromethyl)phenylacetonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3,5-Bis(trifluoromethyl)phenylacetonitrile. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties, a robust experimental protocol for solubility determination, and a theoretical framework for predicting its behavior in various organic media. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its solubility is paramount for reaction optimization, purification, and formulation development.[1]

Physicochemical Profile & Solubility Predictions

To understand the solubility of this compound, we must first examine its molecular structure and resulting physical properties.

Molecular Structure: (CF₃)₂C₆H₃CH₂CN

Key Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₅F₆N | [1][2] |

| Molecular Weight | 253.14 g/mol | [1][2] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1][3] |

| Density | ~1.42 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D ~1.4234 | [4][5] |

| Water Solubility | Described as "Difficult to mix" | [4][5][6] |

Expert Analysis of Structure-Solubility Relationship:

The structure of this compound is dominated by a large, nonpolar aromatic ring made exceptionally electron-poor and lipophilic by two trifluoromethyl (-CF₃) groups. The nitrile (-CN) group introduces a significant dipole moment, providing a site for polar interactions. However, the molecule lacks protic hydrogen bond donors.

Based on these features, we can apply the "like dissolves like" principle to predict its solubility behavior[7]:

-

High Solubility is Expected in:

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM). These solvents can engage in dipole-dipole interactions with the nitrile group without being hindered by the bulky, nonpolar regions.

-

Nonpolar/Slightly Polar Aromatic Solvents: Such as toluene, due to favorable π-π stacking interactions with the benzene ring.

-

-

Moderate to Low Solubility is Expected in:

-

Nonpolar Aliphatic Solvents: Such as hexanes or cyclohexane. While the compound is largely lipophilic, the highly polar nitrile group may limit miscibility.

-

Polar Protic Solvents: Such as ethanol or methanol. The lack of hydrogen bond donating ability on the solute molecule prevents it from fully integrating into the solvent's hydrogen-bonding network. Its solubility in water is noted to be very low.[4][5][6]

-

Experimental Protocol for Quantitative Solubility Determination

The absence of extensive published quantitative data necessitates a reliable in-house method. The following is a self-validating protocol based on the isothermal equilibrium method, which is a gold standard for solubility measurement. This protocol is designed to ensure that true equilibrium is reached and accurately measured.

Workflow for Solubility Determination

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology

-

Materials & Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes with 0.22 µm PTFE filters

-

Vacuum oven

-

-

Preparation of Saturated Solutions:

-

For each selected solvent, add approximately 5-10 mL to a tared glass vial and record the exact volume or weight.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials vigorously for a minimum of 24 hours. For viscous solvents or compounds known to have slow dissolution kinetics, 48-72 hours is recommended.

-

Causality Insight: Constant temperature and prolonged agitation are critical to ensure the system reaches true thermodynamic equilibrium. Temperature fluctuations can significantly alter solubility.

-

-

Sample Separation (Self-Validating Step):

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2-4 hours. This allows fine solid particles to settle.

-

Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe fitted with a chemical-resistant filter (e.g., PTFE).

-

Trustworthiness: Filtering is a mandatory step to prevent undissolved microparticles from being transferred, which would artificially inflate the measured solubility.

-

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, clean, dry vial. Record the exact weight of the aliquot transferred.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight of the vial containing the dry residue is constant.

-

Record the final weight of the vial with the dried solute.

-

-

Calculation:

-

Calculate the weight of the dissolved solute by subtracting the initial vial weight from the final vial weight.

-

Solubility is expressed as mass of solute per volume or mass of solvent (e.g., mg/mL, g/L, or mg/g).

-

Perform each measurement in triplicate to ensure precision and calculate the mean and standard deviation.

-

Solvent Selection & Theoretical Framework

The choice of solvent is critical for any application. The following diagram illustrates the relationship between solvent classes and the structural features of this compound.

Caption: Predicted solute-solvent interaction favorability.

A recommended starting panel of solvents for testing would include:

-

Nonpolar: Toluene, Heptane

-

Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF)

-

Polar Protic: Isopropanol (IPA), Ethanol

Safety & Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[8]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8] All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid creating dust.[8] Ensure adequate ventilation.[8] Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[3][9] Recommended storage temperature is often 2-8°C.[2][5]

Always consult the most current Safety Data Sheet (SDS) for the specific product before use.[3][8][10]

Conclusion

References

-

Capot Chemical. (2008). MSDS of this compound. Available at: [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- LibreTexts. (2023). Solubility of Organic Compounds.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 85068-32-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 85068-32-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | 85068-32-2 [chemicalbook.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. echemi.com [echemi.com]

- 7. chem.ws [chem.ws]

- 8. capotchem.com [capotchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

spectroscopic data (NMR, IR, MS) for 3,5-Bis(trifluoromethyl)phenylacetonitrile

An In-Depth Technical Guide to the Spectroscopic Data of 3,5-Bis(trifluoromethyl)phenylacetonitrile

Authored by: A Senior Application Scientist

Introduction

This compound, also known as 3,5-bis(trifluoromethyl)benzyl cyanide, is a fluorinated aromatic nitrile of significant interest in medicinal chemistry and drug development.[1][2] The incorporation of trifluoromethyl (-CF3) groups into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3][4] As such, the precise and unambiguous characterization of molecules like this compound is paramount for researchers in synthetic chemistry, pharmacology, and materials science.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of these spectra is presented with a focus on the structural information each technique reveals, grounded in the fundamental principles of spectroscopy and the specific influence of the trifluoromethyl and nitrile functional groups.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of fluorinated compounds is crucial for reproducibility.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent.[5]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for non-polar to moderately polar aromatic compounds.[5] For compounds with different solubility profiles, other solvents such as acetone-d₆ or DMSO-d₆ can be considered.[5]

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[3]

-

Referencing: Use tetramethylsilane (TMS) as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[6]

-

Acquisition Parameters: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H-4 |

| ~7.7 | s | 2H | H-2, H-6 |

| ~3.8 | s | 2H | -CH₂- |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. The data presented here is based on analysis of similar structures and general principles.

Interpretation:

-

Aromatic Protons (H-2, H-4, H-6): The two trifluoromethyl groups are strong electron-withdrawing groups, which deshield the aromatic protons, causing them to resonate at a relatively downfield chemical shift. Due to the meta-substitution pattern, the protons at positions 2 and 6 are chemically equivalent, as are the trifluoromethyl groups. The proton at position 4 is unique. The signals for these aromatic protons are expected to appear as sharp singlets due to the minimal coupling between them.

-

Benzylic Protons (-CH₂-): The methylene protons are adjacent to both the aromatic ring and the electron-withdrawing nitrile group. This environment leads to a downfield shift. The signal is expected to be a singlet as there are no adjacent protons to couple with.

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~133 | C-3, C-5 |

| ~132 (q, J ≈ 34 Hz) | C-CF₃ |

| ~124 (q, J ≈ 272 Hz) | -CF₃ |

| ~122 | C-4 |

| ~117 | -C≡N |

| ~23 | -CH₂- |

Note: The exact chemical shifts and coupling constants are estimations based on data from structurally related compounds and established substituent effects.

Interpretation:

-

Aromatic Carbons: The carbon atoms directly attached to the electron-withdrawing trifluoromethyl groups (C-3 and C-5) will be significantly deshielded and appear downfield. These signals will likely appear as quartets due to coupling with the three fluorine atoms of the trifluoromethyl group. The carbons of the trifluoromethyl groups themselves will also show a characteristic quartet with a large one-bond C-F coupling constant.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically resonates in the range of 115-125 ppm.

-

Benzylic Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the nitrile and trifluoromethyl groups, as well as the aromatic ring.

Experimental Protocol: FT-IR Spectroscopy

The acquisition of a clean and informative IR spectrum requires proper sample preparation.

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum of the neat liquid.[7] This can be done by placing a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[8][9]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer to record the spectrum.[3]

-

Data Acquisition: Typically, the spectrum is recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

IR Data and Interpretation

The key absorption bands in the IR spectrum of this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~2250 | Medium-Strong | C≡N stretch |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | C-F stretch |

| ~1130 | Strong | C-F stretch |

| ~900-690 | Strong | Aromatic C-H out-of-plane bend |

Note: The peak positions are approximate and based on characteristic functional group absorptions.

Interpretation:

-

C≡N Stretch: The most characteristic peak in the spectrum will be the nitrile stretch, which is expected to appear as a sharp, medium to strong band around 2250 cm⁻¹.

-

C-F Stretches: The trifluoromethyl groups will give rise to very strong and characteristic C-F stretching absorptions in the region of 1350-1100 cm⁻¹. These are often the most intense peaks in the spectrum.

-

Aromatic C-H and C=C Stretches: The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: Mass Spectrometry

The choice of ionization method is critical for obtaining a useful mass spectrum.

-

Ionization Method: Electron Ionization (EI) is a common technique for small, relatively volatile organic molecules.[10][11] It is a "hard" ionization technique that often produces a rich fragmentation pattern, which is useful for structural elucidation.[12]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is a standard instrument for this type of analysis.[6]

-

Sample Introduction: The sample is typically dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.

Mass Spectrum Data and Interpretation

The EI mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

| m/z | Proposed Fragment | Notes |

| 253 | [C₁₀H₅F₆N]⁺˙ | Molecular ion (M⁺˙) |

| 252 | [C₁₀H₄F₆N]⁺ | Loss of a hydrogen radical |

| 184 | [C₉H₅F₃N]⁺ | Loss of a trifluoromethyl radical |

| 145 | [C₈H₅F₃]⁺ | Loss of HCN from the [M-CF₃]⁺ fragment |

Note: The relative intensities of the peaks will depend on the instrument conditions.

Interpretation:

-

Molecular Ion: The molecular ion peak at m/z 253 corresponds to the molecular weight of the compound. Its presence confirms the elemental composition.

-

Loss of a Hydrogen Radical: The peak at m/z 252 is likely due to the loss of a hydrogen atom from the methylene group, forming a stable benzylic cation.

-

Loss of a Trifluoromethyl Radical: A significant fragmentation pathway is often the loss of a trifluoromethyl radical (-CF₃), which would result in a fragment ion at m/z 184.

-

Further Fragmentation: The fragment at m/z 184 can further lose a molecule of hydrogen cyanide (HCN) to give an ion at m/z 157. The tropylium ion, a common fragment in benzyl compounds, may also be observed at m/z 91, although its formation might be less favorable due to the electron-withdrawing substituents.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and the electronic influence of the substituents. The IR spectrum confirms the presence of the key nitrile and trifluoromethyl functional groups. Finally, the mass spectrum provides the molecular weight and offers insights into the fragmentation patterns, further corroborating the proposed structure. This guide serves as a valuable resource for researchers and scientists in ensuring the identity and purity of this important chemical entity in their drug discovery and development endeavors.

References

-

Bruker. (n.d.). Sample Preparation for FT-IR Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Srivastava, V. (2022). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

-